

# Abecomotide (P140) in Systemic Lupus Erythematosus: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Abecomotide, also known as P140 or Lupuzor™, is a first-in-class immunomodulatory peptide under investigation for the treatment of Systemic Lupus Erythematosus (SLE). It is a 21-mer synthetic phosphopeptide derived from the spliceosomal U1-70K small nuclear ribonucleoprotein (snRNP).[1] Unlike broad immunosuppressants, Abecomotide offers a targeted approach by modulating a specific cellular pathway implicated in the pathogenesis of SLE, aiming to restore immune homeostasis without inducing general immunosuppression.[2] [3] This technical guide provides an in-depth overview of Abecomotide's mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

### **Mechanism of Action**

Abecomotide's primary mechanism of action involves the modulation of chaperone-mediated autophagy (CMA).[4] It specifically binds to the heat shock cognate 71 kDa protein (HSC70 or HSPA8), a key chaperone protein involved in the CMA pathway.[5] In SLE, CMA is hyperactivated in B lymphocytes, leading to an overexpression of Major Histocompatibility Complex Class II (MHCII) molecules on the surface of antigen-presenting cells (APCs), which are predominantly B cells in lupus. This overexpression facilitates the presentation of self-antigens to autoreactive T cells, a critical step in the autoimmune response.



By binding to HSPA8, **Abecomotide** interferes with this hyperactivated CMA, leading to a reduction in the expression of MHCII molecules on APCs. This, in turn, diminishes the presentation of autoantigens to CD4+ T cells, resulting in decreased T cell and B cell activation and a subsequent reduction in the production of pathogenic autoantibodies. This targeted action leads to the clearance of hyper-activated autoreactive T and B cells, thereby restoring normal immune homeostasis.

#### **Signaling Pathway**

The signaling pathway of **Abecomotide**'s action is initiated by its binding to cell-surface HSPA8/HSC70. This interaction disrupts the normal function of HSPA8 in the CMA process, ultimately leading to a dampening of the autoimmune response.



Click to download full resolution via product page

Abecomotide's mechanism of action in SLE.

## Preclinical Data in MRL/lpr Mouse Model

The MRL/lpr mouse is a well-established animal model that spontaneously develops a lupus-like disease, making it a relevant model for preclinical evaluation of potential SLE therapies. Studies in MRL/lpr mice have demonstrated the therapeutic potential of **Abecomotide**.

#### **Experimental Protocol: MRL/Ipr Mouse Studies**



A representative experimental protocol for evaluating **Abecomotide** in the MRL/lpr mouse model is as follows:

- Animal Model: Female MRL/lpr mice are used, as they develop spontaneous lupus-like symptoms, including lymphadenopathy, splenomegaly, anti-dsDNA antibodies, and glomerulonephritis.
- Treatment Administration: Treatment with Abecomotide or a placebo (saline) is typically
  initiated around 10-11 weeks of age. Administration is often via intravenous or subcutaneous
  injection at specified doses and intervals.
- Monitoring and Endpoints:
  - Proteinuria: Urine protein levels are monitored weekly as an indicator of kidney damage.
  - Anti-dsDNA Antibodies: Serum levels of anti-double-stranded DNA (dsDNA) antibodies are measured at baseline and at the end of the study.
  - Survival Rate: The overall survival of the mice is monitored throughout the study.
  - Histopathology: At the end of the study, kidneys are collected for histological analysis to assess the extent of glomerulonephritis and immune complex deposition.
  - Cellular Analysis: Spleens and lymph nodes are collected for flow cytometry analysis to quantify different lymphocyte populations, including T cells and B cells.

#### **Experimental Workflow**





Click to download full resolution via product page

Preclinical experimental workflow in MRL/lpr mice.



**Summary of Preclinical Findings** 

| Parameter                 | Observation in Abecomotide-Treated MRL/lpr Mice                                                  | Reference |
|---------------------------|--------------------------------------------------------------------------------------------------|-----------|
| Survival Rate             | Significantly enhanced survival (80%) compared to placebotreated animals (10%).                  |           |
| Proteinuria               | Significant reduction in proteinuria, indicating preservation of kidney function.                |           |
| Anti-dsDNA Antibodies     | Attenuated levels of anti-<br>dsDNA antibodies in the<br>serum.                                  | -<br>-    |
| Kidney Histology          | Preservation of tissue integrity and a remarkable reduction in immune complex deposition.        |           |
| Dermatitis and Vasculitis | Diminished extent of dermatitis and vasculitis with fewer perivascular inflammatory infiltrates. | -         |

#### **Clinical Trial Data**

**Abecomotide** has been evaluated in several clinical trials for the treatment of SLE. The results from Phase IIa and Phase IIb studies have demonstrated its potential efficacy and a favorable safety profile.

### Phase IIa Open-Label Study

An open-label, dose-escalation Phase IIa study was conducted to assess the safety, tolerability, and efficacy of **Abecomotide** in patients with moderately active SLE.



| Parameter                                 | Dosage Group 1 (3<br>x 200 μg) | Dosage Group 2 (3<br>x 1000 μg)             | Reference |
|-------------------------------------------|--------------------------------|---------------------------------------------|-----------|
| Number of Patients                        | 10                             | 10                                          |           |
| Reduction in IgG anti-<br>dsDNA Ab (≥20%) | 7 out of 10 patients           | 1 out of 10 patients                        |           |
| Physician's Global<br>Assessment          | Significant decrease in scores | Not specified                               |           |
| SLE Disease Activity Index (SLEDAI)       | Significant decrease in scores | Not specified                               |           |
| Adverse Effects                           | Well tolerated                 | Some local irritation at the injection site |           |

## Phase IIb Randomized, Double-Blind, Placebo-Controlled Trial

A Phase IIb trial further evaluated the efficacy and safety of **Abecomotide** in a larger cohort of SLE patients. The primary endpoint was the SLE Responder Index (SRI) response at week 12.



| Parameter                                              | Abecomotide<br>200 μg +<br>Standard of<br>Care (Group 1) | Abecomotide<br>(Dose 2) +<br>Standard of<br>Care (Group 2) | Placebo +<br>Standard of<br>Care (Group 3) | Reference |
|--------------------------------------------------------|----------------------------------------------------------|------------------------------------------------------------|--------------------------------------------|-----------|
| Number of Patients (ITT Population)                    | 49                                                       | 51                                                         | 47                                         | _         |
| SRI Response at<br>Week 12 (ITT)                       | 53.1% (p=0.048<br>vs placebo)                            | 45.1%                                                      | 36.2%                                      |           |
| SRI Response at<br>Week 12 (Target<br>Population)      | 61.9% (p=0.016<br>vs placebo)                            | 48.0%                                                      | 38.6%                                      | _         |
| SLEDAI<br>Response at<br>Week 12 (Interim<br>Analysis) | 67.6% (p<0.025<br>vs placebo)                            | 51.3%                                                      | 41.5%                                      | _         |
| SLEDAI<br>Response at<br>Week 24 (Interim<br>Analysis) | 84.2% (p<0.025<br>vs placebo)                            | 66.7%                                                      | 45.8%                                      | _         |

#### Conclusion

Abecomotide represents a promising targeted therapy for Systemic Lupus Erythematosus. Its unique mechanism of action, centered on the modulation of chaperone-mediated autophagy, offers a novel approach to restoring immune tolerance. Preclinical studies in the MRL/lpr mouse model have demonstrated significant improvements in disease parameters, and Phase II clinical trials have shown encouraging efficacy and a good safety profile. Further investigation in ongoing and future clinical trials will be crucial in fully elucidating the therapeutic potential of Abecomotide in the management of SLE.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. HSPA8/HSC70 in Immune Disorders: A Molecular Rheostat that Adjusts Chaperone-Mediated Autophagy Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P140 Peptide Leads to Clearance of Autoreactive Lymphocytes and Normalizes Immune Response in Lupus-Prone Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Spliceosomal Phosphopeptide P140 Controls the Lupus Disease by Interacting with the HSC70 Protein and via a Mechanism Mediated by γδ T Cells | PLOS One [journals.plos.org]
- 4. longdom.org [longdom.org]
- 5. Frontiers | P140 Peptide Leads to Clearance of Autoreactive Lymphocytes and Normalizes Immune Response in Lupus-Prone Mice [frontiersin.org]
- To cite this document: BenchChem. [Abecomotide (P140) in Systemic Lupus Erythematosus: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665379#abecomotide-s-role-in-specific-disease-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com